N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
説明
特性
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4S/c1-9-12-27-21-13-20(10-11-22(21)31-14-25(7,8)24(27)28)26-32(29,30)23-18(5)16(3)15(2)17(4)19(23)6/h9-11,13,26H,1,12,14H2,2-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWVPYKRURIYCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds that have been studied for various therapeutic effects.
- Molecular Formula : C22H24N2O4
- Molecular Weight : 380.4 g/mol
- Structural Characteristics : The compound features a complex structure with multiple functional groups that contribute to its biological activity.
The biological activity of this compound is primarily linked to its interaction with specific biological targets. Research has indicated that it may act on enzyme systems involved in metabolic processes and cellular signaling pathways.
Key Activities :
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes related to steroid metabolism.
- Antiproliferative Effects : Some analogs have shown potential antiproliferative effects against cancer cell lines, indicating a possible role in cancer therapy.
Case Studies and Research Findings
- 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition :
- Anticancer Activity :
- In Silico Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | IC50 (nM) | Target |
|---|---|---|---|
| N-(5-allyl...) | C22H24N2O4 | 700 | 17β-HSD3 |
| Benzylamine Derivative | C19H26N2O3 | 900 | Various Cancer Lines |
| Other Analog | C20H22N2O5 | 10 | CCRF-CEM |
類似化合物との比較
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare this compound with analogs sharing core heterocycles or substituent motifs.
Table 1: Structural and Functional Comparison
Key Findings:
Core Heterocycle Differences: The 7-membered oxazepine core in the target compound allows greater conformational adaptability compared to the 6-membered oxazin ring in ’s derivatives. This flexibility may enhance binding to larger enzyme pockets but reduce metabolic stability .
Synthetic Complexity :
- The target compound’s synthesis likely requires advanced regioselective functionalization of the oxazepine ring, contrasting with the straightforward SN2 coupling used for oxadiazole derivatives in .
Biological Activity :
- While highlights oxadiazole-containing analogs for antimicrobial applications, the pentamethylbenzenesulfonamide group in the target compound suggests a divergent mechanism, possibly targeting allosteric sites in kinases or nuclear receptors.
Q & A
Q. What strategies mitigate batch variability in biological assay results?
- Methodological Answer :
- Strict QC Protocols : Enforce HPLC purity thresholds (>98%) and Karl Fischer titration for moisture control.
- Normalization : Use internal standards (e.g., tamoxifen for cytotoxicity assays) to correct for inter-experimental variability.
- Blinded Replication : Assign multiple researchers to repeat assays independently to identify operator-dependent errors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
